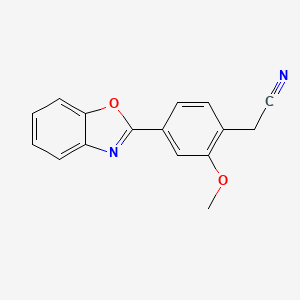
Boma
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boma is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview
The BOMA framework, or Brain and Organoid Manifold Alignment, is a machine-learning tool designed for comparative gene expression analysis between human brains and organoids. This approach aims to uncover conserved and specific developmental trajectories in brain development.
Key Applications
-
Gene Expression Analysis :
- This compound facilitates the alignment of developmental gene expression data from human brains and organoids, enabling researchers to identify shared and unique gene functions across species.
- It employs a semi-supervised manifold alignment technique that refines global alignments to reveal higher-resolution developmental trajectories.
-
Developmental Trajectories :
- The framework has been utilized to analyze bulk RNA-seq datasets, demonstrating similar developmental trends in organoids compared to human brain tissues.
- By clustering samples along these trajectories, researchers can pinpoint differentially expressed genes and associated phenotypes.
Case Study: Comparative Analysis
In a study utilizing this compound, researchers aligned gene expression datasets from various developmental stages of human brains and organoids. The results indicated significant conservation of gene expression patterns, suggesting that organoids can serve as reliable models for studying human brain development.
| Feature | This compound Framework |
|---|---|
| Technique | Semi-supervised manifold alignment |
| Primary Use | Gene expression comparison |
| Applications | Developmental biology, neuroscience |
| Key Findings | Conservation of developmental patterns |
Overview
The this compound method refers to a non-invasive technique used for the translocation of ungulates, particularly in wildlife management. This method is gaining recognition as a safer alternative to traditional chemical restraint techniques.
Key Applications
-
Translocation of Wildlife :
- The this compound method involves capturing animals using specially designed enclosures rather than chemical immobilization, reducing stress and mortality rates associated with transport.
- It has been particularly effective for sensitive species such as spotted deer.
-
Comparative Safety Evaluation :
- A study comparing the this compound method with chemical restraint found that animals transported using the this compound method exhibited lower fatality rates.
- The research indicated that the this compound technique minimizes risks associated with capture myopathy, a common concern during chemical immobilization.
Case Study: Spotted Deer Translocation
A comparative study involved 30 spotted deer captured using the this compound method versus 22 deer captured through chemical restraint. The results highlighted the effectiveness of the this compound technique in ensuring higher survival rates during translocation.
| Technique | This compound Method | Chemical Restraint |
|---|---|---|
| Sample Size | 30 deer | 22 deer |
| Fatality Rate | Lower compared to chemical methods | Higher due to stress-related issues |
| Main Advantage | Reduced stress during transport | Quick immobilization |
Propriétés
Formule moléculaire |
C16H12N2O2 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-[4-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetonitrile |
InChI |
InChI=1S/C16H12N2O2/c1-19-15-10-12(7-6-11(15)8-9-17)16-18-13-4-2-3-5-14(13)20-16/h2-7,10H,8H2,1H3 |
Clé InChI |
LWSOZPNJUFEDJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















